molecular formula C17H14N2O B11981005 N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide

N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide

Cat. No.: B11981005
M. Wt: 262.30 g/mol
InChI Key: YWBQGTAROKCSLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-METHYL-2-PYRIDINYL)-1-NAPHTHAMIDE is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group at the 6th position and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHYL-2-PYRIDINYL)-1-NAPHTHAMIDE typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 1-naphthylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with 1-naphthylamine to yield the desired amide.

Industrial Production Methods

Industrial production methods for N-(6-METHYL-2-PYRIDINYL)-1-NAPHTHAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHYL-2-PYRIDINYL)-1-NAPHTHAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(6-METHYL-2-PYRIDINYL)-1-NAPHTHAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-METHYL-2-PYRIDINYL)-1-NAPHTHAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-METHYL-2-PYRIDINYL)-2-NAPHTHALENESULFONAMIDE: Similar structure but with a sulfonamide group instead of an amide group.

    N-(6-METHYL-2-PYRIDINYL)-5-ISOXAZOLECARBOXAMIDE: Contains an isoxazole ring instead of a naphthamide moiety.

Uniqueness

N-(6-METHYL-2-PYRIDINYL)-1-NAPHTHAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O

Molecular Weight

262.30 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C17H14N2O/c1-12-6-4-11-16(18-12)19-17(20)15-10-5-8-13-7-2-3-9-14(13)15/h2-11H,1H3,(H,18,19,20)

InChI Key

YWBQGTAROKCSLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.